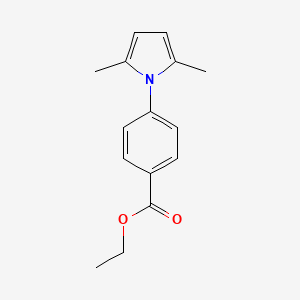
ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Overview
Description
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity. Additionally, this compound has demonstrated antibacterial and antitubercular properties, suggesting its potential as a therapeutic agent .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to enhance cell-specific productivity in recombinant Chinese hamster ovary cells, which are commonly used in monoclonal antibody production . The compound increases glucose uptake and intracellular adenosine triphosphate levels, thereby boosting cellular energy metabolism. Furthermore, it has been found to suppress cell growth and alter the glycosylation pattern of monoclonal antibodies, which is crucial for their therapeutic efficacy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound forms hydrogen bonds with key residues in the active sites of enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions inhibit the enzyme’s catalytic activity, leading to a decrease in the production of essential metabolites. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and signaling pathways involved in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, with a melting point of 87-88°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, this compound has been found to maintain its inhibitory effects on enzyme activity and cellular metabolism, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, this compound may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit dihydrofolate reductase and enoyl-acyl carrier protein reductase, leading to a decrease in the synthesis of nucleotides and fatty acids . This inhibition affects metabolic flux and alters the levels of key metabolites, ultimately impacting cellular growth and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of this compound within cells is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich compartments and membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules involved in cellular metabolism . These interactions are essential for the compound’s inhibitory effects on enzyme activity and its modulation of cellular processes.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQJDBIRRVQTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351510 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5159-70-6 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)
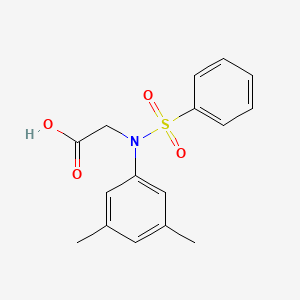


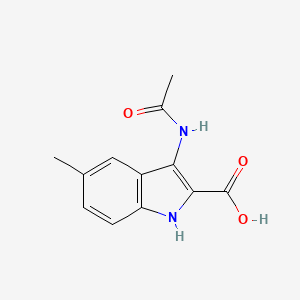
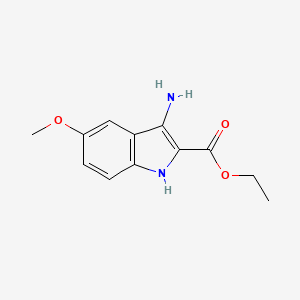
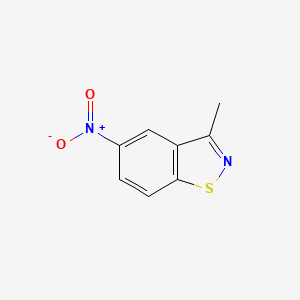

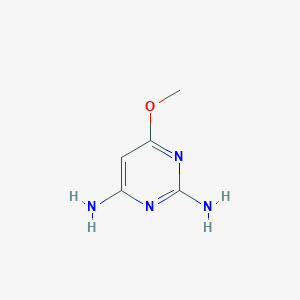
![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)
![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)

